Cas no 2034621-25-3 (2-[(difluoromethyl)sulfanyl]-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide)
![2-[(difluoromethyl)sulfanyl]-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide structure](https://ja.kuujia.com/scimg/cas/2034621-25-3x500.png)
2-[(difluoromethyl)sulfanyl]-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide 化学的及び物理的性質
名前と識別子
-
- 2-(difluoromethylsulfanyl)-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide
- 2-((difluoromethyl)thio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
- 2-[(difluoromethyl)sulfanyl]-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide
-
- インチ: 1S/C14H10F2N4OS/c15-14(16)22-11-4-2-1-3-10(11)13(21)19-9-7-17-12-5-6-18-20(12)8-9/h1-8,14H,(H,19,21)
- InChIKey: CSVRNKONTKEFPT-UHFFFAOYSA-N
- SMILES: S(C([H])(F)F)C1=C([H])C([H])=C([H])C([H])=C1C(N([H])C1C([H])=NC2=C([H])C([H])=NN2C=1[H])=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 22
- 回転可能化学結合数: 4
- 複雑さ: 401
- XLogP3: 2.6
- トポロジー分子極性表面積: 84.6
2-[(difluoromethyl)sulfanyl]-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6502-5864-5mg |
2-[(difluoromethyl)sulfanyl]-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide |
2034621-25-3 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6502-5864-2μmol |
2-[(difluoromethyl)sulfanyl]-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide |
2034621-25-3 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6502-5864-20μmol |
2-[(difluoromethyl)sulfanyl]-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide |
2034621-25-3 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6502-5864-30mg |
2-[(difluoromethyl)sulfanyl]-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide |
2034621-25-3 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6502-5864-75mg |
2-[(difluoromethyl)sulfanyl]-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide |
2034621-25-3 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6502-5864-5μmol |
2-[(difluoromethyl)sulfanyl]-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide |
2034621-25-3 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6502-5864-10mg |
2-[(difluoromethyl)sulfanyl]-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide |
2034621-25-3 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6502-5864-100mg |
2-[(difluoromethyl)sulfanyl]-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide |
2034621-25-3 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6502-5864-2mg |
2-[(difluoromethyl)sulfanyl]-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide |
2034621-25-3 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6502-5864-20mg |
2-[(difluoromethyl)sulfanyl]-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide |
2034621-25-3 | 20mg |
$99.0 | 2023-09-08 |
2-[(difluoromethyl)sulfanyl]-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide 関連文献
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
2-[(difluoromethyl)sulfanyl]-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamideに関する追加情報
Professional Introduction to 2-[(difluoromethyl)sulfanyl]-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide (CAS No. 2034621-25-3)
2-[(difluoromethyl)sulfanyl]-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2034621-25-3, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The unique structural features of this compound, particularly the presence of a difluoromethyl group and a pyrazolo[1,5-a]pyrimidin scaffold, contribute to its potential as a lead molecule for the development of novel therapeutic agents.
The difluoromethyl substituent is a key structural element that enhances the metabolic stability and binding affinity of the compound. This moiety is widely recognized for its ability to improve pharmacokinetic properties, which is crucial for the efficacy and safety of pharmaceuticals. In contrast, the pyrazolo[1,5-a]pyrimidin core is a heterocyclic structure that has been extensively studied for its biological activity. This scaffold is known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antiviral, and anticancer properties.
Recent advancements in the field of drug discovery have highlighted the importance of multifunctional compounds that can target multiple disease pathways simultaneously. 2-[(difluoromethyl)sulfanyl]-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide fits well within this paradigm due to its dual functionality. The combination of the difluoromethyl group and the pyrazolo[1,5-a]pyrimidin scaffold allows for interactions with multiple biological targets, which could lead to the development of more effective and less toxic drugs.
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various enzymes and receptors relevant to human diseases. For instance, preliminary data suggest that it may interfere with key signaling pathways involved in cancer progression. The difluoromethyl group plays a critical role in modulating these interactions by enhancing binding affinity and reducing susceptibility to metabolic degradation. Additionally, the pyrazolo[1,5-a]pyrimidin moiety has been shown to disrupt oncogenic pathways by inhibiting specific kinases and transcription factors.
The potential therapeutic applications of 2-[(difluoromethyl)sulfanyl]-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide are vast. Researchers are particularly interested in its potential as an anti-cancer agent due to its ability to target multiple aspects of tumor biology. By inhibiting key enzymes and disrupting signaling pathways, this compound may offer a novel approach to cancer treatment. Furthermore, its structural features suggest that it could be effective against drug-resistant forms of cancer, which remain a significant challenge in oncology.
The synthesis of this compound involves complex organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the difluoromethyl group is particularly challenging due to its sensitivity to hydrolysis and oxidation. However, recent advances in synthetic methodologies have made it possible to incorporate this moiety into complex molecular frameworks with high efficiency. Similarly, the construction of the pyrazolo[1,5-a]pyrimidin scaffold requires careful planning to ensure optimal biological activity.
Ongoing research is focused on optimizing the pharmacological properties of 2-[(difluoromethyl)sulfanyl]-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide through structure-activity relationship (SAR) studies. By systematically modifying various structural components, researchers aim to enhance its potency, selectivity, and pharmacokinetic profile. These studies are expected to provide valuable insights into the design of future generations of therapeutic agents based on similar scaffolds.
The development of new drugs is often hampered by issues related to bioavailability and toxicity. The unique structural features of 2-[(difluoromethyl)sulfanyl]-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide offer several advantages in this regard. The presence of the difluoromethyl group has been shown to improve oral bioavailability by enhancing lipophilicity and reducing metabolic clearance. Additionally, the compound's ability to interact with multiple biological targets suggests that it may have fewer side effects compared to traditional monotherapy approaches.
In conclusion, 2-[(difluoromethyl)sulfanyl]-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide (CAS No. 2034621-25-3) is a promising chemical entity with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an attractive candidate for further development as a therapeutic agent. As research continues to uncover new applications for this compound, it is likely to play an important role in addressing some of the most challenging diseases faced by humanity today.
2034621-25-3 (2-[(difluoromethyl)sulfanyl]-N-{pyrazolo[1,5-a]pyrimidin-6-yl}benzamide) Related Products
- 850910-95-1(4-(azepane-1-sulfonyl)-N-(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
- 306732-14-9(N-(3-Chloro-4-methylphenyl)-2-morpholinoacetamide)
- 1262011-89-1(3-Amino-4-(trifluoromethoxy)cinnamic acid)
- 797007-47-7((2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one)
- 925224-08-4(2-(4-Bromo-1H-pyrazol-1-yl)acetonitrile)
- 62023-62-5((2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid)
- 912669-18-2(Ethyl 2-(2-(tert-butoxycarbonylamino)-6-methoxyphenyl)-2-oxoacetate)
- 2229481-52-9(4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene)
- 1105190-76-8(3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}propan-1-amine)
- 1806920-29-5(4-Bromo-6-(difluoromethyl)-3-nitropyridine-2-carbonyl chloride)




